
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride is a chemical compound with the IUPAC name 2-Pyrrolidin-1-ylbenzenesulfonyl chloride. It is characterized by the presence of a pyrrolidine ring attached to a benzene sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of pyrrolidine with benzene sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Pyrrolidine+Benzene sulfonyl chloride→2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through techniques such as recrystallization or chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or modify protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Pyrrolidin-1-yl)benzenesulfonamide
- 2-(Pyrrolidin-1-yl)benzenesulfonic acid
- 2-(Pyrrolidin-1-yl)benzenesulfonyl fluoride
Uniqueness
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which makes it highly reactive and suitable for various chemical modifications. This reactivity distinguishes it from similar compounds that may have different functional groups.
Eigenschaften
Molekularformel |
C10H12ClNO2S |
|---|---|
Molekulargewicht |
245.73 g/mol |
IUPAC-Name |
2-pyrrolidin-1-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO2S/c11-15(13,14)10-6-2-1-5-9(10)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |
InChI-Schlüssel |
VBRMXTUHAJGRAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=CC=C2S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


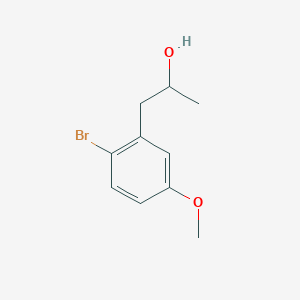
![4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13609704.png)
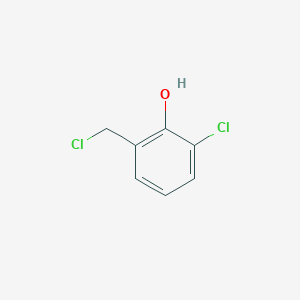
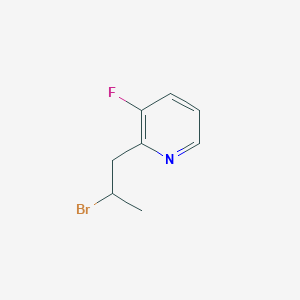
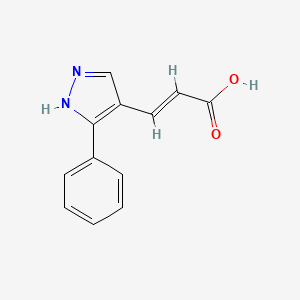


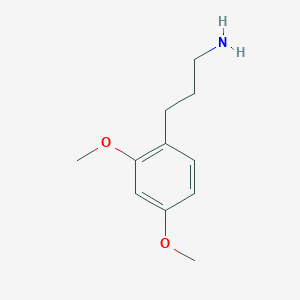
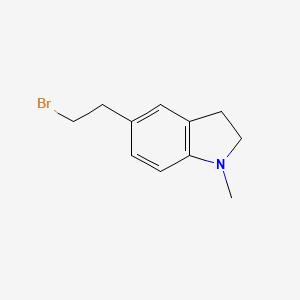


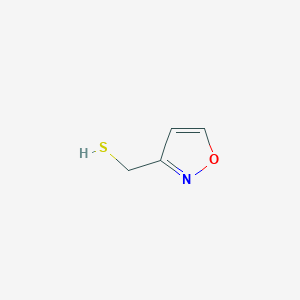

![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
